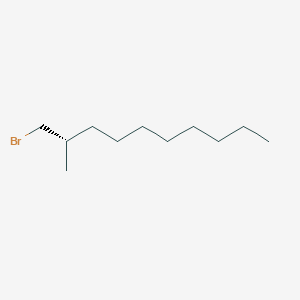
(2S)-1-bromo-2-methyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-bromo-2-methyldecane: is an organic compound with the molecular formula C11H23Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a bromine atom is attached to a carbon chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-bromo-2-methyldecane typically involves the bromination of 2-methyldecane. One common method is the free radical bromination, where 2-methyldecane reacts with bromine (Br2) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds via a radical mechanism, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2S)-1-bromo-2-methyldecane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. For example, reacting with sodium hydroxide (NaOH) can yield 2-methyldecanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst to form 2-methyldecane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature.
Major Products Formed:
Substitution: 2-methyldecanol
Elimination: Alkenes (e.g., 2-methyldecene)
Reduction: 2-methyldecane
Applications De Recherche Scientifique
Chemistry: (2S)-1-bromo-2-methyldecane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of alkyl halides on biological systems. It can also be employed in the synthesis of bioactive molecules.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also utilized in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of (2S)-1-bromo-2-methyldecane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the compound undergoes dehydrohalogenation, leading to the formation of alkenes. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
(2R)-1-bromo-2-methyldecane: The enantiomer of (2S)-1-bromo-2-methyldecane, differing in the spatial arrangement around the chiral center.
1-bromo-2-methylundecane: A homologous compound with an additional carbon in the chain.
1-chloro-2-methyldecane: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness: this compound is unique due to its specific (2S) configuration, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom makes it more reactive in nucleophilic substitution and elimination reactions compared to its chloro analog.
Propriétés
Numéro CAS |
79847-82-8 |
|---|---|
Formule moléculaire |
C11H23Br |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
(2S)-1-bromo-2-methyldecane |
InChI |
InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3/t11-/m0/s1 |
Clé InChI |
CFGVIMLEZTZTTI-NSHDSACASA-N |
SMILES isomérique |
CCCCCCCC[C@H](C)CBr |
SMILES canonique |
CCCCCCCCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


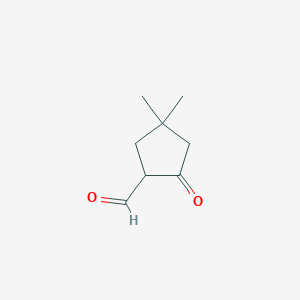
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
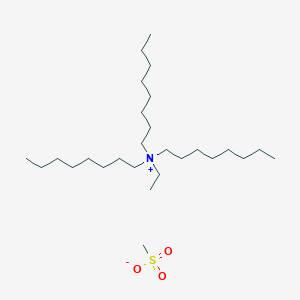

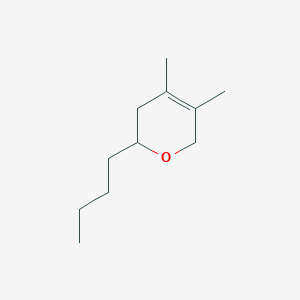

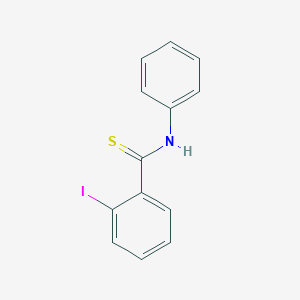
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)


